molecular formula C9H18O2 B150718 (4-(Methoxymethyl)cyclohexyl)methanol CAS No. 98955-27-2

(4-(Methoxymethyl)cyclohexyl)methanol

Cat. No. B150718
CAS RN: 98955-27-2
M. Wt: 158.24 g/mol
InChI Key: KSIFEWSPJQDERU-UHFFFAOYSA-N
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Description

The compound "(4-(Methoxymethyl)cyclohexyl)methanol" is a chemical species that can be inferred to have a cyclohexane ring with a methoxymethyl group and a methanol group attached to it. This structure suggests that it could be involved in various chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols in methanol has been shown to yield tetrahydrofurans, which are structurally related to the compound . Additionally, the Lewis-acid-catalyzed reactions of bis(4-alkoxyphenyl)methanol with cyclopropanes have been reported to produce cyclopentenes . These methods could potentially be adapted for the synthesis of "(4-(Methoxymethyl)cyclohexyl)methanol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-(Methoxymethyl)cyclohexyl)methanol" has been characterized in studies such as the synthesis and crystal structure analysis of a dioxolane derivative with methoxy-phenyl groups . The detailed crystallographic data provide insights into the stereochemistry and conformation of such molecules, which could be relevant for understanding the structure of "(4-(Methoxymethyl)cyclohexyl)methanol".

Chemical Reactions Analysis

Chemical reactions involving methoxymethyl groups and methanol have been widely studied. For example, the hydrocarbomethoxylation of cyclohexene using formic acid and methanol under phosphoric acid catalysis has been described, leading to the formation of esters . Moreover, the photoreaction of methyl 4-pyridinecarboxylate in methanol has been shown to result in methoxylation and hydroxymethylation . These reactions could be relevant to the chemical behavior of "(4-(Methoxymethyl)cyclohexyl)methanol".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing methoxymethyl and methanol groups can be inferred from related studies. For instance, the solvate structure of a cyclohexanaminium derivative with methoxycarbonyl and methanol has been elucidated, providing information on hydrogen bonding and molecular interactions . Additionally, the mass spectrometric analysis of 4-methoxycyclohexanol derivatives has revealed the mechanism of methanol loss, which could be pertinent to the stability and reactivity of "(4-(Methoxymethyl)cyclohexyl)methanol" .

Scientific Research Applications

Probing Surface Sites via Methanol Adsorption and Desorption

Methanol, including derivatives like (4-(Methoxymethyl)cyclohexyl)methanol, plays a significant role in studying the surface sites of metal oxide catalysts. A study conducted by Wu et al. (2012) utilized methanol to probe the nature of surface sites on ceria nanocrystals, revealing insights into methanol adsorption and desorption mechanisms on different surface planes (Wu, Li, Mullins, & Overbury, 2012).

Photolysis of Aqueous H2O2

Goldstein et al. (2007) used methanol to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions. This study provides insights into the utilization of methanol in understanding the quantum yield and applications for UV actinometry in photoreactors (Goldstein, Aschengrau, Diamant, & Rabani, 2007).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) demonstrated the use of methanol in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This research highlights the role of methanol in facilitating complex organic syntheses (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Photogeneration and Reactivity of Aryl Cations

Protti et al. (2004) investigated the photochemistry of certain aromatic compounds in methanol, leading to the formation of aryl cations. This research provides valuable information about the reactivity of methanol-based compounds under certain conditions (Protti, Fagnoni, Mella, & Albini, 2004).

Methanol Synthesis via CO2 and CO Hydrogenation

Grabow and Mavrikakis (2011) presented a comprehensive model for methanol synthesis through CO2 and CO hydrogenation, highlighting the role of methanol and its derivatives in industrial chemical processes (Grabow & Mavrikakis, 2011).

Synthesis and Applications of Cyclohexyl Methanol

A study by Zhang Jin-sheng (2006) discussed synthetic methods and applications of cyclohexyl methanol, providing insights into its use in preparing drug intermediates and other applications (Zhang Jin-sheng, 2006).

Safety And Hazards

The compound is considered hazardous. It has the signal word “Warning” and the hazard statements H227, H315, H319, and H335 . The precautionary statements are P305+P351+P338 .

properties

IUPAC Name

[4-(methoxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFEWSPJQDERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4072990, DTXSID10274139
Record name 4-Methoxymethylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [cis-4-(Methoxymethyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanemethanol, 4-(methoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(4-(Methoxymethyl)cyclohexyl)methanol

CAS RN

98955-27-2, 110928-48-8
Record name 4-(Methoxymethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98955-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxymethylcyclohexylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 4-(methoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxymethylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [cis-4-(Methoxymethyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-bis(Hydroxymethyl)cyclohexane (5 g, 0.0347 mol), cis/trans mixture 1:3, in anhydrous DMF (20 cm3) was added dropwise to NaH (1.6 g, 0.0366 mol, 55%) washed with hexane, under atmosphere of nitrogen. The mixture was stirred at room temperature for 1/2 h, then CH3I (5 g, 0.0352 mol) dissolved in DMF (20 cm3) was added dropwise. After the addition was complete the solution was stirred at room temperature for 2 h; NH4Cl solution was added then thoroughly extracted with ether, to which Na2SO4 was added and dried under reduced pressure. Chromatography on silica gel eluting with hexane/ethyl acetate (55/45) gave 4-methoxymethyl-cyclohexylmethanol (1.8 g, 0.0113 mol) out of 4.1 g of residue. Such compound was dissolved in ether (10 cm3), cooled to -70° C. and was added dropwise with PBr3 (1.2 g, 0.0044 mol). After the addition was complete the solution was stirred to room temperature for 2 h, was extracted with ether and cautiously added with satured NaHCO3 solution. After the two layers were separated, the organic phase was added with Na2SO4 and dried under reduced pressure. Chromatography on silica gel eluting with hexane gave 4-methoxymethyl cyclohexylmethyl bromide, cis trans mixture 1 3. Such product was employed in the example 8.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Chen - 2020 - thesis.library.caltech.edu
The efficiency, selectivity, and sustainability benefits offered by enzymes are enticing chemists to consider biocatalytic transformations to complement or even supplant more traditional …
Number of citations: 2 thesis.library.caltech.edu

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